5-(((Trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate

Molecular weight optimization Lead-likeness Fragment-based design

5-(((Trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate (MW 394.36, C₁₆H₁₇F₃O₆S) is a bifunctionalized 2,3-dihydrobenzo[b]oxepine derivative bearing an aryl trifluoromethanesulfonate (triflate) ester at the C5 position and a pivalate ester at the C8 position. The 2,3-dihydrobenzo[b]oxepine scaffold is recognized as a privileged structure in medicinal chemistry, with demonstrated utility in kinase inhibitor programs (e.g., PI3K inhibitors) and antimitotic agent development.

Molecular Formula C16H17F3O6S
Molecular Weight 394.4 g/mol
Cat. No. B14039825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(((Trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate
Molecular FormulaC16H17F3O6S
Molecular Weight394.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=CCCO2)OS(=O)(=O)C(F)(F)F
InChIInChI=1S/C16H17F3O6S/c1-15(2,3)14(20)24-10-6-7-11-12(5-4-8-23-13(11)9-10)25-26(21,22)16(17,18)19/h5-7,9H,4,8H2,1-3H3
InChIKeyRJAZDHBWFKYXRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(((Trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate (CAS 2226905-02-6): Core Scaffold Identity and Compound-Class Context for Procurement Decisions


5-(((Trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate (MW 394.36, C₁₆H₁₇F₃O₆S) is a bifunctionalized 2,3-dihydrobenzo[b]oxepine derivative bearing an aryl trifluoromethanesulfonate (triflate) ester at the C5 position and a pivalate ester at the C8 position . The 2,3-dihydrobenzo[b]oxepine scaffold is recognized as a privileged structure in medicinal chemistry, with demonstrated utility in kinase inhibitor programs (e.g., PI3K inhibitors) and antimitotic agent development [1][2]. The compound serves as a versatile late-stage diversification intermediate wherein the C5 triflate enables palladium-catalyzed cross-coupling reactions while the C8 pivalate provides a masked hydroxyl group amenable to orthogonal deprotection [3].

Why 5-(((Trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate Cannot Be Replaced by In-Class Analogs Without Experimental Revalidation


Within the 5-triflyloxy-2,3-dihydrobenzo[b]oxepin-8-yl pivalate chemotype, seemingly minor substituent changes at positions 7 and 9—or heteroatom replacement within the oxepine ring—produce measurable shifts in lipophilicity (LogP), topological polar surface area (TPSA), molecular weight, and hydrogen-bond acceptor count . These computed physicochemical properties are primary determinants of passive membrane permeability, aqueous solubility, and metabolic stability, meaning that direct substitution of the unsubstituted parent scaffold with a 7-fluoro, 9-chloro, 9-methyl, or thiepin analog will alter pharmacokinetic behavior in ways that are not predictable without explicit comparative biological evaluation [1]. Furthermore, the C5 aryl triflate is a competent leaving group for Suzuki–Miyaura and related cross-couplings, but its relative reactivity versus C–Br and C–Cl in polyfunctionalized substrates follows a defined chemoselectivity order (C–Br > C–Cl > C–OTf) that must be accounted for when designing sequential derivatization sequences [2]. The quantitative evidence below provides the basis for selecting the unsubstituted parent compound when a lower-MW, intermediate-lipophilicity, synthetically tractable benzoxepine building block is required.

Quantitative Differentiation Evidence for 5-(((Trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate Versus Closest Analogs


Molecular Weight Reduction of 4.4%–8.0% Versus Halo/Methyl-Substituted Analogs Maintains Core Pharmacophoric Features

The target compound (MW 394.36 g/mol) demonstrates a quantifiable molecular weight advantage over three directly comparable analogs in the same chemotype series. The 7-fluoro analog (CAS 2226905-08-2) has MW 412.35 g/mol (+4.6%), the 9-methyl analog (CAS 2226905-38-8) has MW 408.39 g/mol (+3.6%), and the 9-chloro analog (CAS 2226905-32-2) has MW 428.81 g/mol (+8.7%) . Despite these MW differences, all four compounds share an identical TPSA of 78.9 Ų and hydrogen-bond acceptor count of 6, indicating that the unsubstituted scaffold preserves the same polar surface area and hydrogen-bonding capacity while offering lower molecular weight—a combination favored in lead optimization for improved ligand efficiency metrics [1].

Molecular weight optimization Lead-likeness Fragment-based design

Intermediate Lipophilicity (Estimated LogP ~3.7–3.9) Offers Balanced Polarity Relative to 9-Chloro (LogP 4.28–5.24) and Thiepin Analog (LogP 4.34–5.32)

The unsubstituted parent compound occupies an intermediate lipophilicity range (estimated LogP ~3.7–3.9 based on interpolation between the 7-fluoro analog at LogP 3.77 and the 9-methyl analog at LogP 3.94) . In contrast, the 9-chloro analog (LogP 4.28 from ChemScene; LogP 5.24 from Fluorochem) and the benzo[b]thiepin heteroatom-replacement analog (CAS 2226905-44-6, LogP 4.34 from ChemScene; LogP 5.32 from Fluorochem, TPSA reduced to 69.67) exhibit substantially higher lipophilicity. The ~0.5–1.5 log unit increase in LogP for the chloro and thiepin analogs corresponds to a predicted 3- to 30-fold increase in n-octanol/water partition coefficient, which will significantly reduce aqueous solubility and may alter metabolic clearance pathways.

Lipophilicity optimization ADME prediction Permeability-solubility balance

Unsubstituted C7/C9 Positions Enable Undirected Late-Stage Diversification Without Steric or Electronic Bias from Preinstalled Substituents

Unlike the 7-fluoro, 7-methyl, 9-chloro, and 9-methyl analogs, the target compound bears hydrogen atoms at both the C7 and C9 positions of the benzoxepine aromatic ring . These unsubstituted positions are available for electrophilic aromatic substitution (EAS), directed ortho-metalation (DoM), or iridium-catalyzed C–H borylation, enabling divergent derivatization from a single intermediate. Preinstalled substituents in the analogs (F, Cl, CH₃) exert both steric and electronic directing effects that constrain the accessible chemical space [1]. For example, the 9-chloro substituent deactivates the ring toward EAS and directs incoming electrophiles to specific positions, while the 7-fluoro substituent can participate in competing nucleophilic aromatic substitution pathways under certain conditions.

Late-stage functionalization Scaffold diversification Parallel synthesis

Aryl Triflate at C5 Confers Established Cross-Coupling Competence with Defined Chemoselectivity Hierarchy (C–Br > C–Cl > C–OTf)

The C5 aryl triflate in the target compound is a well-precedented electrophilic partner for palladium-catalyzed Suzuki–Miyaura, Negishi, and related cross-coupling reactions [1]. In polyfunctionalized substrates bearing multiple leaving groups, aryl triflates exhibit a defined reactivity order of C–Br > C–Cl > C–OTf under Pd/L33 ligand systems, enabling sequential chemoselective coupling strategies [2]. When compared with the corresponding C5 hydroxyl precursor or C5 bromide analog, the triflate offers a distinct advantage: it is more easily installed from phenols than aryl bromides are from arenes (Tf₂O/pyridine, mild conditions), yet it can be selectively coupled in the presence of aryl chlorides . This reactivity profile differentiates the triflate from the corresponding bromide (if available) by enabling orthogonal coupling sequences in substrates that contain multiple halogen substituents.

Cross-coupling Suzuki-Miyaura Chemoselectivity Palladium catalysis

Pivalate Ester at C8 Provides Hydrolytic Stability Superior to Acetate and Benzoate, Enabling Orthogonal Protection Relative to the C5 Triflate

The C8 pivalate ester (tert-butyl ester, –O₂CC(CH₃)₃) in the target compound provides significantly greater resistance to hydrolysis than the corresponding acetate (–O₂CCH₃) or benzoate (–O₂CPh) esters that might be used in analogous building blocks [1]. The enhanced stability arises from steric hindrance around the ester carbonyl conferred by the tert-butyl group, which retards nucleophilic attack by water, hydroxide, or esterases . In a practical synthetic context, this allows the pivalate to survive conditions that cleave the more labile triflate group (e.g., mild aqueous base), and conversely, the pivalate can be selectively removed under strongly basic or reductive conditions after the triflate has been utilized in cross-coupling . This orthogonality—triflate as a cross-coupling handle, pivalate as a stable masked phenol—is not available in analogs where the C8 position bears a free hydroxyl (which would compete with triflate in coupling reactions) or a less hindered ester (which may undergo premature hydrolysis).

Protecting group strategy Orthogonal deprotection Hydrolytic stability

Benzo[b]oxepin Oxygen Maintains Higher TPSA (78.9 vs. 69.67 Ų) Relative to the Benzo[b]thiepin Analog, Preserving Hydrogen-Bond Acceptor Capacity for Target Engagement

Replacement of the oxepine ring oxygen with sulfur—as in the benzo[b]thiepin analog (CAS 2226905-44-6)—reduces TPSA from 78.9 Ų to 69.67 Ų (a 11.7% decrease) and, depending on the computational method, also reduces the hydrogen-bond acceptor count from 6 to 3 . The higher TPSA of the oxepin scaffold reflects the greater electronegativity and hydrogen-bond acceptor strength of oxygen relative to sulfur. In medicinal chemistry contexts, TPSA values below 75 Ų are associated with improved blood–brain barrier penetration but reduced aqueous solubility; values above 75 Ų favor solubility at the expense of CNS permeability [1]. The target compound's TPSA of 78.9 Ų positions it above the commonly cited CNS cutoff (~75–90 Ų boundary zone), suggesting it may be better suited for peripherally targeted programs where solubility and reduced CNS exposure are desirable.

Polar surface area Hydrogen bonding Bioisosterism Oxepine vs. thiepine

Validated Application Scenarios for 5-(((Trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate Based on Quantitative Differentiation Evidence


Lead-Optimization Programs Requiring a Low-MW, Intermediate-Lipophilicity Benzoxepine Scaffold with Conserved Polar Surface Area

When a medicinal chemistry program has identified benzoxepine-containing hits but struggles with escalating molecular weight and lipophilicity in lead optimization, the unsubstituted parent scaffold (MW 394.36, estimated LogP ~3.7–3.9, TPSA 78.9 Ų) offers a quantifiably lighter and less lipophilic alternative to the 9-chloro (MW 428.81, LogP 4.28–5.24) or 9-methyl (MW 408.39, LogP 3.94) analogs . Importantly, the TPSA and hydrogen-bond acceptor count remain identical to substituted analogs at 78.9 Ų and 6, respectively, meaning that solubility and permeability-relevant polar descriptors are preserved while MW is reduced by up to 8.7% . This specific combination—lower MW, lower LogP, unchanged TPSA—directly addresses the common lead optimization challenge of 'molecular obesity' (mean MW > 450 in development candidates) and supports improved ligand efficiency metrics [1].

Sequential, Chemoselective Derivatization Workflows Exploiting the C5 Triflate as a Cross-Coupling Handle and the C8 Pivalate as a Stable Masked Phenol

For synthetic chemistry groups designing multi-step derivatization sequences, the target compound enables an orthogonal functionalization strategy: (Step 1) Suzuki–Miyaura, Negishi, or Sonogashira coupling at C5 via the aryl triflate, exploiting the established reactivity hierarchy where aryl bromides react faster than aryl chlorides, which in turn react faster than aryl triflates—allowing selective coupling in polyhalogenated substrates [2]; (Step 2) subsequent deprotection of the C8 pivalate under strongly basic (KOH/MeOH, reflux) or reductive (LiAlH₄) conditions that do not affect the newly installed C5 aryl group; (Step 3) further functionalization of the revealed C8 phenol (alkylation, acylation, sulfonylation, or Mitsunobu). This workflow differentiates the pivalate-protected compound from analogs bearing a free C8 hydroxyl, which would compete as a nucleophile during cross-coupling and lead to complex product mixtures [3].

Parallel Library Synthesis Leveraging Two Unsubstituted Aromatic Positions (C7 and C9) for Divergent Late-Stage Functionalization

Unlike the 7-fluoro, 7-methyl, 9-chloro, and 9-methyl analogs, the target compound presents both C7 and C9 as unsubstituted aryl C–H bonds, doubling the number of diversification vectors available from a single building block . This structural feature supports: (a) parallel C–H borylation at C7 and/or C9 using iridium catalysis, followed by Suzuki coupling to introduce aryl/heteroaryl diversity; (b) sequential electrophilic aromatic substitution (nitration, halogenation, sulfonation) under standard conditions without competing substituent-directing effects; and (c) directed ortho-metalation (DoM) using the pivalate ester carbonyl as a directing group. For procurement, this means one batch of the unsubstituted scaffold can generate a library of C7-, C9-, and C7,C9-disubstituted analogs, reducing the number of distinct building blocks that must be sourced and inventoried [4].

Peripheral-Target Drug Discovery Where Reduced BBB Penetration Potential Is Desirable

The TPSA of 78.9 Ų positions the target compound above the empirically derived threshold for favorable CNS penetration (TPSA < 60–70 Ų associated with high BBB permeability; TPSA > 80–90 Ų associated with restricted CNS access) [5]. This contrasts with the benzo[b]thiepin analog (TPSA 69.67 Ų), which falls within the CNS-favorable range. For programs targeting peripheral tissues (e.g., oncology, inflammation, metabolic disease) where CNS-mediated side effects must be minimized, the higher TPSA of the oxepin scaffold offers an intrinsic physicochemical bias against brain penetration that is measurable and predictable from computed descriptors alone—providing a rational basis for scaffold selection before any in vivo BBB permeability studies are conducted [6].

Quote Request

Request a Quote for 5-(((Trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.